![molecular formula C18H20N4O2 B10992578 4-(4-hydroxyquinazolin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]butanamide](/img/structure/B10992578.png)
4-(4-hydroxyquinazolin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]butanamide
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Overview
Description
4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]BUTANAMIDE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives to form the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical and biological properties .
Scientific Research Applications
4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]BUTANAMIDE has a wide range of scientific research applications:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical spaces.
Biology: Its biological activities make it a valuable tool for studying various biochemical pathways and for developing new therapeutic agents.
Medicine: The compound’s potential antitumor, antimicrobial, and anti-inflammatory properties make it a candidate for drug development and medical research.
Industry: Its unique chemical properties can be harnessed in the development of new materials, catalysts, and other industrial applications
Mechanism of Action
The mechanism of action of 4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its antitumor activity . The pyrrole group can enhance the compound’s binding affinity to its targets, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 4-(3,4-DIHYDRO-4-OXO-2-QUINAZOLINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]BUTANAMIDE
- 2-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYLMETHYL)BENZOIC ACID
- 3,4-DIHYDRO-4-QUINAZOLINYLMETHYL ALKYL KETONES
Uniqueness
What sets 4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]BUTANAMIDE apart is its unique combination of the quinazolinone core with the pyrrole and butanamide groups. This combination enhances its chemical diversity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H20N4O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(4-oxo-3H-quinazolin-2-yl)-N-(2-pyrrol-1-ylethyl)butanamide |
InChI |
InChI=1S/C18H20N4O2/c23-17(19-10-13-22-11-3-4-12-22)9-5-8-16-20-15-7-2-1-6-14(15)18(24)21-16/h1-4,6-7,11-12H,5,8-10,13H2,(H,19,23)(H,20,21,24) |
InChI Key |
UIDXOZNXJKNDSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
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